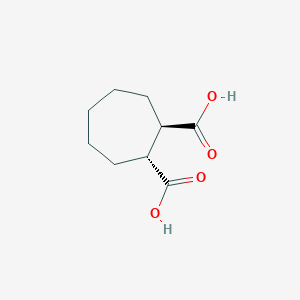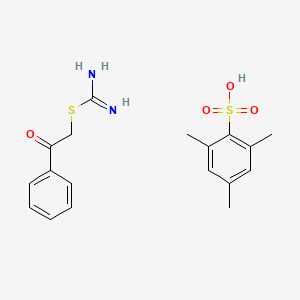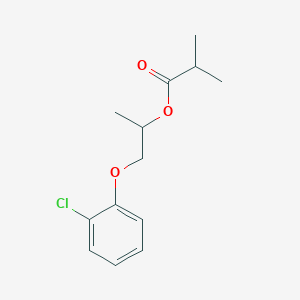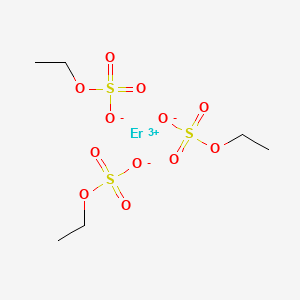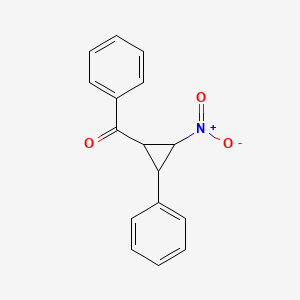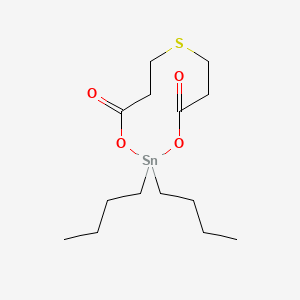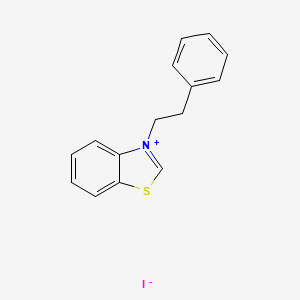
3-(2-Phenylethyl)-1,3-benzothiazol-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Phenylethyl)-1,3-benzothiazol-3-ium iodide is an organic compound that belongs to the class of benzothiazolium salts This compound is characterized by the presence of a benzothiazole ring system, which is fused with a phenylethyl group and an iodide ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)-1,3-benzothiazol-3-ium iodide typically involves the reaction of 2-phenylethylamine with 2-mercaptobenzothiazole in the presence of an iodinating agent. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetonitrile. The general reaction scheme is as follows:
Step 1: 2-Phenylethylamine reacts with 2-mercaptobenzothiazole to form an intermediate.
Step 2: The intermediate is then treated with an iodinating agent, such as iodine or potassium iodide, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(2-Phenylethyl)-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted benzothiazole derivatives.
科学研究应用
Chemistry: Used as a precursor for the synthesis of more complex benzothiazole derivatives.
Biology: Studied for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of materials with specific properties, such as fluorescence and conductivity.
作用机制
The mechanism of action of 3-(2-Phenylethyl)-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival. Additionally, the compound’s antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential metabolic pathways.
相似化合物的比较
Similar Compounds
Benzothiazole: The parent compound with a simpler structure.
2-Phenylethylamine: A precursor used in the synthesis of the target compound.
Benzothiazolium Salts: A class of compounds with similar structural features.
Uniqueness
3-(2-Phenylethyl)-1,3-benzothiazol-3-ium iodide is unique due to the presence of both the phenylethyl group and the benzothiazolium moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to other similar compounds.
属性
CAS 编号 |
6273-55-8 |
|---|---|
分子式 |
C15H14INS |
分子量 |
367.2 g/mol |
IUPAC 名称 |
3-(2-phenylethyl)-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C15H14NS.HI/c1-2-6-13(7-3-1)10-11-16-12-17-15-9-5-4-8-14(15)16;/h1-9,12H,10-11H2;1H/q+1;/p-1 |
InChI 键 |
FJGMXYFYIXTCFV-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)CC[N+]2=CSC3=CC=CC=C32.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




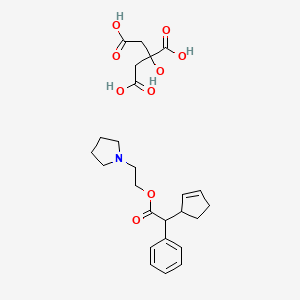
![4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B14738406.png)

![2-[(4-pentoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14738417.png)
